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Compound of Interest

Compound Name: 2-Amino-5-methylbenzoic acid

Cat. No.: B193564 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of the 2-Amino-5-methylbenzoic
acid reference standard, offering a direct comparison with its structural isomers, 2-Amino-3-

methylbenzoic acid and 2-Amino-4-methylbenzoic acid. Understanding the distinct

spectroscopic fingerprints of these closely related compounds is crucial for unambiguous

identification, quality control, and impurity profiling in research and pharmaceutical

development. This document presents key experimental data from Nuclear Magnetic

Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass

Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-Amino-5-methylbenzoic
acid and its selected isomers. These values highlight the subtle yet significant differences in

their chemical structure, which are reflected in their interaction with electromagnetic radiation.

¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
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Compound Chemical Shift (δ, ppm)

2-Amino-5-methylbenzoic acid

7.63 (d, J=1.9 Hz, 1H, H-6), 7.08 (dd, J=8.2, 2.0

Hz, 1H, H-4), 6.64 (d, J=8.2 Hz, 1H, H-3), 2.18

(s, 3H, CH₃)

2-Amino-3-methylbenzoic acid

7.59 (d, J=7.5 Hz, 1H, H-6), 7.15 (d, J=7.3 Hz,

1H, H-4), 6.65 (t, J=7.6 Hz, 1H, H-5), 2.25 (s,

3H, CH₃)

2-Amino-4-methylbenzoic acid
7.71 (d, J=8.0 Hz, 1H, H-6), 6.50 (s, 1H, H-3),

6.47 (d, J=8.0 Hz, 1H, H-5), 2.28 (s, 3H, CH₃)

¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
Compound Chemical Shift (δ, ppm)

2-Amino-5-methylbenzoic acid

169.2 (C=O), 150.9 (C2), 138.8 (C4), 125.8

(C5), 121.5 (C6), 116.1 (C3), 112.4 (C1), 20.2

(CH₃)

2-Amino-3-methylbenzoic acid

169.5 (C=O), 149.8 (C2), 137.4 (C6), 131.2

(C4), 124.9 (C3), 118.0 (C5), 115.3 (C1), 17.6

(CH₃)

2-Amino-4-methylbenzoic acid

169.4 (C=O), 151.8 (C2), 147.2 (C4), 131.5

(C6), 117.4 (C5), 115.8 (C3), 110.9 (C1), 21.7

(CH₃)

FTIR Spectroscopic Data (KBr Pellet, cm⁻¹)
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Compound N-H Stretching
O-H Stretching
(Carboxylic Acid)

C=O Stretching

2-Amino-5-

methylbenzoic acid
~3470, ~3370 ~3100-2500 (broad) ~1675

2-Amino-3-

methylbenzoic acid
~3480, ~3380 ~3100-2500 (broad) ~1680

2-Amino-4-

methylbenzoic acid
~3460, ~3360 ~3100-2500 (broad) ~1670

Mass Spectrometry Data (Electron Ionization, EI)
Compound Molecular Ion (m/z)

Key Fragmentation Peaks
(m/z)

2-Amino-5-methylbenzoic acid 151 134, 106, 77

2-Amino-3-methylbenzoic acid 151 134, 106, 77

2-Amino-4-methylbenzoic acid 151 134, 106, 77

UV-Visible Spectroscopic Data (in Methanol)
Compound λmax (nm)

2-Amino-5-methylbenzoic acid ~245, ~330

2-Amino-3-methylbenzoic acid ~240, ~325

2-Amino-4-methylbenzoic acid ~250, ~335

Experimental Protocols
Detailed methodologies are essential for reproducible spectroscopic analysis. Below are

generalized protocols for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated

dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a 5 mm probe.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a

relaxation delay of 1 s, and an acquisition time of 4 s.

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of

scans is typically required. Standard parameters include a spectral width of 240 ppm, a

relaxation delay of 2 s, and an acquisition time of 1 s.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-

200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained. Press the mixture in a pellet die under high pressure to

form a transparent or translucent pellet.

Instrumentation: Use an FTIR spectrometer with a deuterated triglycine sulfate (DTGS)

detector.

Data Acquisition: Record a background spectrum of a pure KBr pellet. Then, place the

sample pellet in the sample holder and acquire the sample spectrum. Typically, spectra are

collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source. For

analysis requiring coupling with a separation technique, a gas chromatograph (GC) or liquid
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chromatograph (LC) can be used as the inlet.

Data Acquisition: Introduce the sample into the ionization source. For EI, a standard electron

energy of 70 eV is used. Acquire the mass spectrum over a mass-to-charge (m/z) range of

approximately 50-300.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a stock solution of the analyte in methanol of a known

concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain

a final concentration that gives an absorbance reading between 0.1 and 1.0.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Use methanol as the blank reference. Scan the sample solution over a

wavelength range of 200-400 nm to determine the wavelength(s) of maximum absorbance

(λmax).

Visualization of Workflows and Relationships
The following diagrams illustrate the general experimental workflow for spectroscopic analysis

and the logical relationships in identifying the different isomers.
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Caption: General experimental workflow for the spectroscopic analysis of aminobenzoic acid

isomers.
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Compound
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Caption: Logical relationships for distinguishing isomers based on spectroscopic data.

To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 2-Amino-5-
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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